An In-Depth Technical Guide to (+)-Dipivaloyl-D-tartaric Acid: Structure, Properties, and Application in Chiral Resolution
An In-Depth Technical Guide to (+)-Dipivaloyl-D-tartaric Acid: Structure, Properties, and Application in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the control of chirality is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate the production of enantiomerically pure compounds, a frequent regulatory requirement for new drug entities.[1] Among the arsenal of techniques for achieving enantiomeric separation, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable strategy.[2] This guide provides a comprehensive technical overview of (+)-Dipivaloyl-D-tartaric acid, a highly effective chiral resolving agent, with a focus on its molecular structure, physicochemical properties, and practical application in the separation of racemic mixtures.
Molecular Structure and Physicochemical Properties
(+)-Dipivaloyl-D-tartaric acid, systematically known as (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid, is a derivative of naturally occurring D-(+)-tartaric acid.[3][4] The introduction of two bulky pivaloyl groups to the hydroxyl functionalities of the tartaric acid backbone significantly influences its physical and chemical characteristics, enhancing its efficacy as a chiral resolving agent.
The structural formula of (+)-Dipivaloyl-D-tartaric acid is C₁₄H₂₂O₈, with a molecular weight of 318.32 g/mol .[3] Its IUPAC name is (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂O₈ | [1][3] |
| Molecular Weight | 318.32 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 147 - 152 °C | [1] |
| Optical Rotation | [α]20/D = +24° (c=1 in Dioxane) | [1] |
| CAS Number | 76769-55-6 | [1][5] |
The presence of the sterically demanding pivaloyl groups imparts a rigid conformation to the molecule, which is crucial for establishing specific and differential intermolecular interactions during the formation of diastereomeric salts.[3]
Mechanism of Chiral Recognition and Resolution
The fundamental principle behind the utility of (+)-Dipivaloyl-D-tartaric acid in chiral resolution lies in its ability to form diastereomeric salts with racemic compounds, particularly amines.[2] Enantiomers, being mirror images, possess identical physical properties in an achiral environment, rendering their direct separation challenging.[6] However, by reacting a racemic mixture (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral resolving agent, such as (+)-Dipivaloyl-D-tartaric acid, a pair of diastereomers is formed:
-
[(R)-Base] • [(+)-Acid]
-
[(S)-Base] • [(+)-Acid]
These diastereomers are not mirror images of each other and, consequently, exhibit different physicochemical properties, most notably, differential solubility in a given solvent system.[7][8] This disparity in solubility is the cornerstone of the resolution process, allowing for the selective crystallization of the less soluble diastereomer.[9]
The chiral recognition is governed by a network of intermolecular interactions, including hydrogen bonding between the carboxylic acid groups of the resolving agent and the basic functional group of the substrate, as well as van der Waals and steric interactions involving the bulky pivaloyl groups.[7] The specific three-dimensional arrangement of these interactions leads to a more stable and less soluble crystal lattice for one diastereomer over the other.[7]
Experimental Protocol for Chiral Resolution of a Racemic Amine
The following protocol provides a generalized framework for the chiral resolution of a racemic amine using (+)-Dipivaloyl-D-tartaric acid. It is imperative to note that optimal conditions, including solvent choice, stoichiometry, and crystallization temperature, are substrate-dependent and often require empirical determination.
Materials and Equipment
-
Racemic amine
-
(+)-Dipivaloyl-D-tartaric acid
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
Heating and stirring apparatus (e.g., magnetic stir plate with heating mantle)
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Drying oven or vacuum desiccator
-
Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
Step-by-Step Methodology
Step 1: Solvent Screening and Stoichiometry Determination
The choice of solvent is critical for successful resolution. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. Preliminary small-scale experiments with various solvents are recommended. The molar ratio of the resolving agent to the racemic amine is also a key parameter to optimize. While a 1:1 molar ratio can be effective, often a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is employed to maximize the yield and purity of the less soluble diastereomer.[9]
Step 2: Diastereomeric Salt Formation
-
In a suitable crystallization vessel, dissolve the racemic amine in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
In a separate vessel, dissolve (+)-Dipivaloyl-D-tartaric acid in the same solvent, again with gentle heating if necessary.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring.
-
The formation of the diastereomeric salts may be instantaneous, leading to precipitation, or the solution may remain clear.[9]
Step 3: Crystallization
-
If a precipitate forms immediately, the mixture may need to be heated to redissolve the salts.
-
Allow the solution to cool slowly and undisturbed to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.[9]
-
For further precipitation, the flask can be placed in a cooling bath (e.g., ice-water bath). The rate of cooling can influence crystal size and purity.
Step 4: Isolation and Purification of the Diastereomeric Salt
-
Once crystallization is complete, collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
To enhance the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.[9]
Step 5: Liberation of the Enantiomerically Enriched Amine
-
Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add an aqueous base (e.g., sodium hydroxide, potassium carbonate) to neutralize the (+)-Dipivaloyl-D-tartaric acid and liberate the free amine.
-
Separate the organic layer containing the enantiomerically enriched amine. The aqueous layer can be further extracted with the organic solvent to maximize recovery.
-
The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the resolved amine.
Step 6: Recovery of the Chiral Resolving Agent
The aqueous layer from the previous step can be acidified to precipitate the (+)-Dipivaloyl-D-tartaric acid, which can then be collected by filtration, dried, and potentially reused.
Workflow Diagram
Caption: Workflow for the chiral resolution of a racemic amine.
Applications in Drug Development
The synthesis of enantiopure active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development. (+)-Dipivaloyl-D-tartaric acid and its analogs are widely employed in the pharmaceutical industry for the resolution of chiral intermediates and final APIs.[1] Its application spans various therapeutic areas where single-enantiomer drugs have demonstrated improved efficacy and safety profiles. The ability to perform this resolution at an industrial scale makes it a valuable tool in the cost-effective manufacturing of chiral drugs.
Conclusion
(+)-Dipivaloyl-D-tartaric acid is a powerful and versatile chiral resolving agent with a well-established role in the synthesis of enantiomerically pure compounds. Its efficacy stems from its rigid molecular structure and the distinct physicochemical properties of the diastereomeric salts it forms. A thorough understanding of the principles of diastereomeric salt formation and the systematic optimization of experimental parameters are crucial for achieving successful chiral resolution. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize (+)-Dipivaloyl-D-tartaric acid in their pursuit of single-enantiomer therapeutics and other chiral molecules.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16212279, (+)-Dipivaloyl-D-tartaric Acid. Retrieved from [Link]
- Periasamy, M., Anwar, S., & Reddy, M. N. (2009). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 48B(9), 1261–1273.
-
National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
-
Chen, J., Wang, C., Liu, Y., & Wang, J. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 11(52), 32968–32975. [Link]
- Fogassy, E., Nógrádi, M., Kozma, D., & Egri, G. (2006). Crystallization-Based Separation of Enantiomers. In Handbook of Chiral Chemicals (pp. 1657-1681). CRC Press.
-
LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Retrieved from [Link]
-
Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430–433. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. Retrieved from [Link]
- Synoradzki, L., Ruszkowski, P., & Bernas, A. (2004). Tartaric acid and its o-acyl derivatives. Part 1. Synthesis of tartaric acid and its O,O'-diacyl derivatives. Polish Journal of Chemistry, 78(1), 1-17.
-
National Center for Biotechnology Information. (n.d.). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tandem Visual Recognition of Cu2+ and Chiral Tartaric Acid by Sequence Gel Formation and Collapse. Retrieved from [Link]
-
MySkinRecipes. (n.d.). ()-Dipivaloyl-D-tartaric acid. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Optimization of Orally Bioavailable PI3Kδ Inhibitors and Identification of Vps34 as a Key Selectivity Target. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
